molecular formula C19H23N5O B2942112 N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide CAS No. 1786105-21-2

N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide

Cat. No.: B2942112
CAS No.: 1786105-21-2
M. Wt: 337.427
InChI Key: CXTPEKSICSXQLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual ring systems, followed by their functionalization and coupling . The exact synthetic route would depend on the desired configuration and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The cyclohexyl, pyrazole, and amide groups each contribute distinct structural features, and their relative orientations could have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a complex organic molecule, “N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide” would be expected to undergo a variety of chemical reactions. The reactivity of the compound would be heavily influenced by the presence and positioning of its functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would influence its solubility, reactivity, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound is not clear from its structure alone. If it has biological activity, it could act by interacting with various biological targets. The pyrazole group, for example, is found in many biologically active compounds and is known to interact with various enzymes and receptors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into the compound’s potential applications in fields such as medicine or materials science .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(1-phenylpyrazol-4-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-15(18(25)23-19(14-20)10-6-3-7-11-19)22-16-12-21-24(13-16)17-8-4-2-5-9-17/h2,4-5,8-9,12-13,15,22H,3,6-7,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTPEKSICSXQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)NC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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